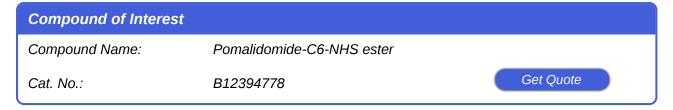


Pomalidomide-C6-NHS Ester: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Pomalidomide-C6-NHS ester**, a crucial tool in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). This document details its structure, physicochemical properties, and mechanism of action, along with practical experimental protocols and key signaling pathways.

Core Structure and Properties

Pomalidomide-C6-NHS ester is a functionalized derivative of pomalidomide, an immunomodulatory drug. It incorporates a pomalidomide moiety for binding to the E3 ubiquitin ligase Cereblon (CRBN), a C6 alkyl linker to provide spatial separation, and a reactive N-hydroxysuccinimide (NHS) ester for covalent conjugation to primary amines on target proteins or ligands.[1]

Chemical Structure

Chemical Formula: C24H26N4O8

SMILES:

O=C(ON1C(=O)CCC1=O)CCCCCCN1C(=O)C2=C(C1=O)C=CC=C2N(C3=O)C(CC3)C(=O)N

InChI Key: Not readily available.



Physicochemical Properties

The following table summarizes the key quantitative properties of **Pomalidomide-C6-NHS ester** and its parent compound, pomalidomide.

Property	Pomalidomide-C6- NHS Ester	Pomalidomide (Parent Compound)	Reference(s)
Molecular Weight	498.49 g/mol	273.24 g/mol	[2][3]
Appearance	-	Solid yellow powder	[4]
Solubility	Soluble in DMSO and DMF	Soluble in DMSO (~15 mg/mL) and DMF (~10 mg/mL). Sparingly soluble in aqueous buffers (~0.01 mg/mL). For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer.	[4][5][6]
Storage	-20°C	Store at -20°C. Stable for at least 4 years as a solid. In DMSO, solutions may be stored at -20°C for up to 1 month.	[5][6]
Purity	-	≥98% or ≥99% depending on the supplier	[5][7]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System



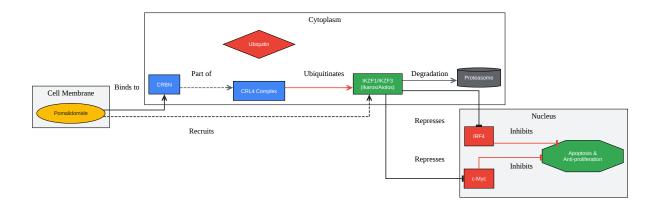




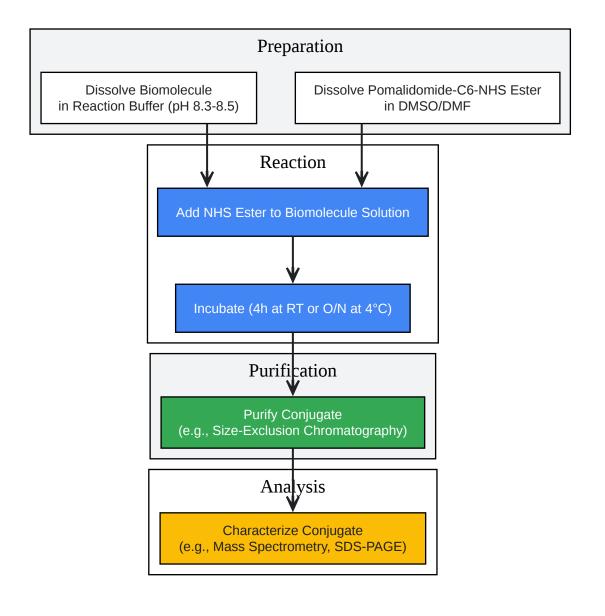
Pomalidomide functions as a "molecular glue" by binding to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[8][9] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neosubstrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][10] The degradation of these transcription factors results in the downregulation of key downstream targets, including interferon regulatory factor 4 (IRF4) and the oncogene c-Myc, ultimately leading to antiproliferative and apoptotic effects in susceptible cancer cells.[8][11]

In the context of a PROTAC, the pomalidomide moiety of **Pomalidomide-C6-NHS ester** serves to recruit the CRL4^CRBN^ E3 ligase to a target protein of interest, which is linked via the C6 chain and a ligand specific to that target. This induced proximity facilitates the ubiquitination and degradation of the target protein.









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